N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by:
- A thiazolidinone core with a 2-thioxo and 4-oxo substituent.
- A (5Z)-5-(3-fluorobenzylidene) group at position 5, introducing stereochemical and electronic specificity.
- An acetamide side chain linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group, which enhances solubility and metabolic stability due to the sulfone moiety.
This compound’s design leverages the thiazolidinone scaffold’s versatility in medicinal chemistry, often associated with enzyme inhibition (e.g., urease, α-glucosidase) and antitumor activity .
Properties
Molecular Formula |
C16H13FN2O4S3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C16H13FN2O4S3/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-4-5-26(22,23)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7- |
InChI Key |
KIQIWISVYRPQMB-QPEQYQDCSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with significant potential for biological activity. Its unique structural features, including a thiophenone moiety and thiazolidine ring, suggest diverse chemical reactivity and interactions with biological systems. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 426.5 g/mol. The presence of multiple functional groups—including dioxides, thioxo groups, and amides—indicates its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN2O4S3 |
| Molecular Weight | 426.5 g/mol |
| Structural Features | Thiophenone, Thiazolidine |
| Functional Groups | Dioxides, Thioxo, Amides |
Antimicrobial Activity
Preliminary studies indicate that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiazolidine rings have shown effectiveness against various bacterial strains. Research suggests that this compound may possess similar antimicrobial capabilities due to its structural characteristics.
Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies. Compounds with analogous structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival. Further research is required to elucidate the specific pathways affected by this compound.
Anti-inflammatory Effects
Research on related compounds has revealed anti-inflammatory properties, suggesting that N-(1,1-dioxido-2,3-dihydrothiophen-3-y)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide may also exhibit similar effects. This could be particularly relevant in treating conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various thiazolidine derivatives against common pathogens. N-(1,1-dioxido-2,3-dihydrothiophen-3-y)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]acetamide was included in the evaluation and showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF7 for breast cancer). Results indicated a dose-dependent response with IC50 values comparable to established anticancer drugs. The study highlighted the need for further investigation into the underlying mechanisms of action.
Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of related compounds revealed that they inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that N-(1,1-dioxido-2,3-dihydrothiophen-3-y)-2[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-y]acetamide may similarly modulate inflammatory responses.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
Analysis : The 3-fluoro group in the target compound likely enhances binding to enzymes (e.g., urease) compared to electron-donating substituents (e.g., methoxy) due to increased electrophilicity . Thiophene-based analogues exhibit divergent biological profiles, emphasizing substituent-dependent activity .
Modifications in the Acetamide Side Chain
Analysis : The sulfone in the target compound’s dihydrothiophen group may confer superior pharmacokinetic properties over cyclopentyl or simple aryl substituents . Thiadiazole and indole-containing analogues highlight the role of heterocycles in diversifying biological activity .
Physicochemical Data
Analysis: The 3-fluoro substituent may lower melting points compared to methoxy analogues due to reduced crystallinity. IR and NMR profiles align with thiazolidinone-acetamide scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
